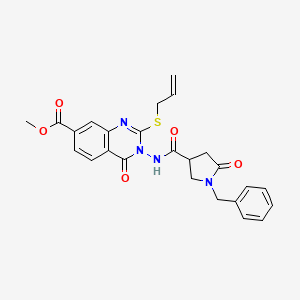

![molecular formula C15H13NOS3 B6477271 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide CAS No. 2640817-96-3](/img/structure/B6477271.png)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .

Molecular Structure Analysis

The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The presence of the carboxamide scaffold in the compounds often results in a wide range of biological and medicinal activities .Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .作用机制

Target of Action

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide is a complex organic compound that is primarily used in the field of materials science It has been found to be particularly effective in the development of high-performance non-fullerene organic solar cells (oscs) .

Mode of Action

The compound interacts with its targets by optimizing the energy levels and crystallinity of the polymer donor, which greatly affects the active layer morphology and device performance in non-fullerene OSCs . The compound shows a strong electron withdrawing ability to reduce the highest occupied molecular orbital (HOMO) level and a good planarity to reduce the steric hindrance effectively . This combination of properties improves the charge transfer efficiency, thereby enhancing the performance of the device .

Biochemical Pathways

It’s known that the compound plays a significant role in the energy transfer processes within oscs .

Result of Action

The primary result of the action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide is the enhancement of the performance of OSCs . The compound’s unique properties allow for improved charge transfer efficiency, which in turn leads to higher power conversion efficiency in these devices .

Action Environment

The action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide can be influenced by various environmental factors. For instance, the efficiency of OSCs can be affected by temperature, light intensity, and the presence of other materials . .

安全和危害

While specific safety and hazard information for “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide” is not available, it’s important to handle all chemical compounds with care and take appropriate safety precautions. For example, thiophene is labeled as toxic and is a combustible liquid .

未来方向

Research into thiophene-based compounds is ongoing, with many potential applications in fields such as organic electronics, especially in polymer solar cells . Future research directions could include designing molecular structures to enhance the crystallinity, promote the stacking of the acceptor, optimize the phase separation morphology, and improve the performance of the device .

属性

IUPAC Name |

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS3/c17-15(11-6-9-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-8-19-13/h1-4,6,8-10H,5,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIRZVDRTKHDFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477195.png)

![4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6477196.png)

![1-benzyl-N-{7-bromo-2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477203.png)

![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477209.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B6477217.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B6477231.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6477236.png)

![2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477237.png)

![methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B6477248.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B6477251.png)

![2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477254.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide](/img/structure/B6477263.png)

![3-(2-fluorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477287.png)